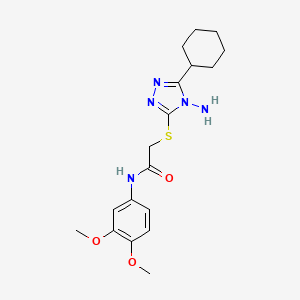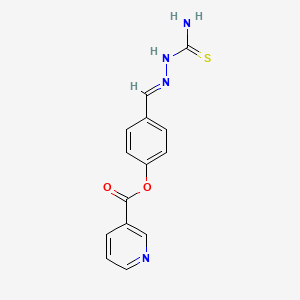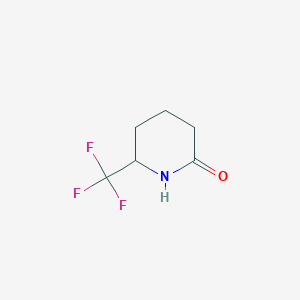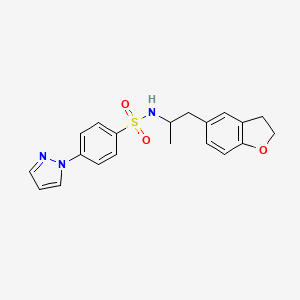
3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one" is a heterocyclic compound that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrimidine ring and the pyrrolidine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and potential activities of structurally related compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and alkylation. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the introduction of hydroxy groups and lengthening of the side chain, which affects the activity of the compounds . Similarly, the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones includes nitrosative cyclization and regioselective alkylation . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the study of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provided detailed structural information through X-ray diffraction and was supported by density functional theory (DFT) calculations . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds includes selective alkylation and the formation of metal complexes. For instance, the regioselective N- and O-alkylation of triazolopyrimidinones has been observed, with the regioselectivity varying with the alkylating agents and reaction temperature . Additionally, the formation of metal complexes with pyrazolinone derivatives has been studied, providing insights into the stability and thermodynamics of these complexes . These findings could inform the reactivity of "this compound" in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of phenol or catechol moieties in pyridopyrimidinones is crucial for their activity as aldose reductase inhibitors and their antioxidant properties . The dissociation constants and stability constants of metal complexes with pyrazolinone derivatives have been determined, providing information on their chemical behavior . These studies could be relevant to understanding the properties of "this compound".
Applications De Recherche Scientifique
Structural Insights and Synthesis
- The structural analysis of related pyrimidine derivatives, including those similar to "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one," emphasizes the importance of the crystal structure in determining their chemical and biological properties. The study by Thinagar et al. (2000) on a structurally related compound demonstrates the significance of the crystal configuration, highlighting the role of intra- and intermolecular hydrogen bonding in stabilizing the molecule, which is pivotal for its biological activities (Thinagar et al., 2000).
Biological and Pharmacological Activities
Research on pyrimidine derivatives showcases a range of biological activities. Bhat et al. (2014) synthesized novel pyrimidine derivatives and evaluated them for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds exhibited significant anti-inflammatory and moderate analgesic activities, suggesting the potential of pyrimidine derivatives in drug development (Bhat et al., 2014).
Al-Haiza et al. (2003) synthesized coumarin derivatives involving pyrimidine moieties and tested them for antimicrobial activity. These compounds showed promising antimicrobial properties, indicating the potential use of pyrimidine derivatives in creating new antimicrobial agents (Al-Haiza et al., 2003).
Another study by Rahmouni et al. (2016) focused on synthesizing pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Their research highlighted the structure-activity relationship, showing that certain derivatives had cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Material Science Applications
- The synthesis of polyimides based on pyridine-containing diamines, as described by Yan et al. (2011), illustrates the application of pyrimidine derivatives in material science. These polyimides exhibited excellent thermal stability, mechanical properties, and low water uptake, showcasing the versatility of pyrimidine derivatives in developing advanced materials (Yan et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolopyrimidines, have been reported to have a broad range of targets, including various cancer cell lines .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes such as cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to have effects on various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been reported to have a broad range of pharmacokinetic properties .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis, among other effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors, including the presence of certain catalysts .
Propriétés
IUPAC Name |
3-phenyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-9-15(12-20)22-16-8-10-18-13-19-16/h1-5,8,10,13,15H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJSJTNXJZCYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)




![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)
![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)





![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)